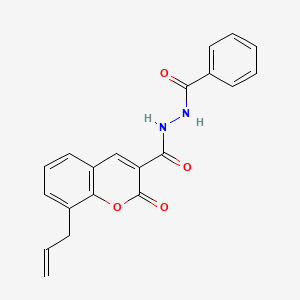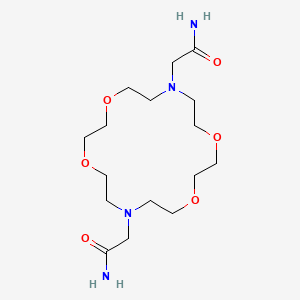![molecular formula C20H25N9O5 B11702552 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11702552.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core triazole structure, followed by the introduction of the oxadiazole and morpholine groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to bind to various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-5-[(MORPHOLIN-4-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE
- 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-NITRO-1,2,5-OXADIAZOL-3-YL)-1,2,5-OXADIAZOLE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(4-MORPHOLINYLMETHYL)-N’-{(E)-[2-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-1H-1,2,3-TRIAZOLE-5-CARBOHYDRAZIDE HYDROCHLORIDE
These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C20H25N9O5 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H25N9O5/c1-3-33-16-10-13(4-5-15(16)31-2)11-22-24-20(30)17-14(12-28-6-8-32-9-7-28)29(27-23-17)19-18(21)25-34-26-19/h4-5,10-11H,3,6-9,12H2,1-2H3,(H2,21,25)(H,24,30)/b22-11+ |
InChI-Schlüssel |
KNHFIWXTFQAHKR-SSDVNMTOSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)CN4CCOCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-fluorophenyl)-3-(4-methoxyphenyl)-3H-[1]benzofuro[3,2-f]chromene](/img/structure/B11702475.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B11702481.png)

![N'-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11702494.png)



![4-Bromo-N-(2,2,2-trichloro-1-{[(2,5-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11702541.png)
![(1E)-1-[(4-chlorophenyl)imino]-3-methyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11702545.png)

![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702571.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11702577.png)
![Methyl 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]propanoate](/img/structure/B11702578.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702579.png)
